1,5-dichloro-2-fluoro-4-iodobenzene
Description
1,5-Dichloro-2-fluoro-4-iodobenzene (CAS: 1207875-89-5) is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂FI. It features a benzene ring substituted with chlorine atoms at positions 1 and 5, a fluorine atom at position 2, and an iodine atom at position 4. The compound is characterized by a purity of 95%, requiring storage at 4–8°C and transportation at room temperature . Its hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation (P261) and using protective equipment (P305, P351, P338) .
Properties
CAS No. |
1207875-89-5 |
|---|---|
Molecular Formula |
C6H2Cl2FI |
Molecular Weight |
290.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-fluoro-1,5-dichlorobenzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate, with solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-fluoro-4-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Key Observations :
- Substituent Nature : The target compound uses chlorine (electron-withdrawing) at positions 1 and 5, whereas analogs feature methoxy groups (electron-donating, OCH₃) .
- Positional Effects : The iodine atom in the target is at position 4, but analogs like 1,4-dimethoxy-2-fluoro-6-iodobenzene place iodine at position 6, altering steric and electronic profiles .
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